molecular formula C23H23N5O4 B2469890 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide CAS No. 1172388-44-1

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2469890
CAS No.: 1172388-44-1
M. Wt: 433.468
InChI Key: HTQDMXKJRPKDIA-UHFFFAOYSA-N
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Description

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

  • The versatility of compounds with pyrimidine and pyrazole moieties for synthesizing a range of heterocyclic derivatives has been demonstrated, which are pivotal in drug development for their potential biological activities (Farag et al., 2011). Such compounds have been utilized as precursors in the synthesis of azoles, pyrimidines, pyrans, and benzo/naphtho(b)furans, showcasing their adaptability in creating pharmacologically relevant structures.

  • Research has revealed the utility of enaminones incorporating dibromobenzofuran moieties as versatile precursors for novel azines and azolotriazines, further highlighting the synthetic utility of structurally complex enaminones in creating compounds with potential for pharmacological applications (Sanad & Mekky, 2018).

Anticancer and Antimicrobial Potentials

  • Novel N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues have been synthesized and evaluated as dual inhibitors of CLK1 and DYRK1A kinases, with implications for cancer therapy. This underscores the significance of integrating pyrimidinone structures into compounds targeting specific protein kinases involved in cancer progression (Loidreau et al., 2013).

  • Compounds featuring pyrimidine linked to pyrazole heterocyclics have been synthesized and assessed for their insecticidal and antibacterial potential, indicating the broad spectrum of biological activities that such compounds can exhibit. This suggests that compounds with similar structural frameworks may also possess antimicrobial or insecticidal properties (Deohate & Palaspagar, 2020).

Properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-14-15(2)24-23(26-22(14)30)28-20(13-18(27-28)19-5-4-12-32-19)25-21(29)11-8-16-6-9-17(31-3)10-7-16/h4-7,9-10,12-13H,8,11H2,1-3H3,(H,25,29)(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQDMXKJRPKDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CCC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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